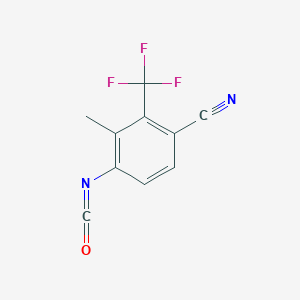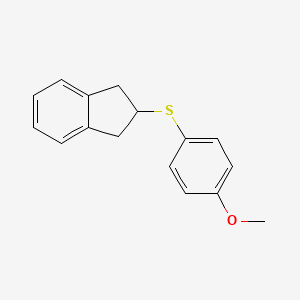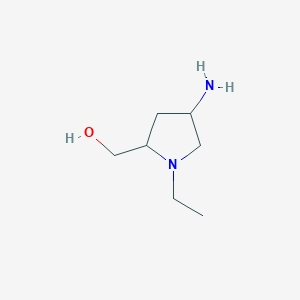![molecular formula C16H31NO2Si B8445846 (R)-2-[(Diethylamino)methyl]-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-cyclopenten-1-one](/img/structure/B8445846.png)
(R)-2-[(Diethylamino)methyl]-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-cyclopenten-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Diethylaminomethyl-4-(tert-butyldimethylsiloxy)-2-cyclopentene-1-one is a complex organic compound with a unique structure that includes a cyclopentene ring, a diethylaminomethyl group, and a tert-butyldimethylsiloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Diethylaminomethyl-4-(tert-butyldimethylsiloxy)-2-cyclopentene-1-one typically involves multiple steps, starting from readily available precursors. One common approach involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole and dimethylformamide (DMF) as a solvent
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-Diethylaminomethyl-4-(tert-butyldimethylsiloxy)-2-cyclopentene-1-one can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include imidazole, DMF, TBDMS-Cl, KMnO4, CrO3, LiAlH4, and NaBH4. Reaction conditions typically involve controlled temperatures and specific solvents to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
®-2-Diethylaminomethyl-4-(tert-butyldimethylsiloxy)-2-cyclopentene-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of ®-2-Diethylaminomethyl-4-(tert-butyldimethylsiloxy)-2-cyclopentene-1-one involves its interaction with molecular targets through its functional groups. The tert-butyldimethylsiloxy group provides stability and protection, while the diethylaminomethyl group can participate in nucleophilic or electrophilic reactions . These interactions can modulate various biological pathways and chemical processes.
Comparison with Similar Compounds
Similar Compounds
tert-Butyldiphenylsilyl compounds: These compounds also use silyl groups for protection but differ in their reactivity and stability.
tert-Butoxycarbonyl compounds: These compounds are used for protecting amino groups and have different applications in synthesis.
Uniqueness
®-2-Diethylaminomethyl-4-(tert-butyldimethylsiloxy)-2-cyclopentene-1-one is unique due to its combination of functional groups, which provide both stability and reactivity. This makes it a versatile compound for various applications in synthesis, research, and industry.
Properties
Molecular Formula |
C16H31NO2Si |
|---|---|
Molecular Weight |
297.51 g/mol |
IUPAC Name |
(4R)-4-[tert-butyl(dimethyl)silyl]oxy-2-(diethylaminomethyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C16H31NO2Si/c1-8-17(9-2)12-13-10-14(11-15(13)18)19-20(6,7)16(3,4)5/h10,14H,8-9,11-12H2,1-7H3/t14-/m0/s1 |
InChI Key |
UEPOKNWIWRACBZ-AWEZNQCLSA-N |
Isomeric SMILES |
CCN(CC)CC1=C[C@@H](CC1=O)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CCN(CC)CC1=CC(CC1=O)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


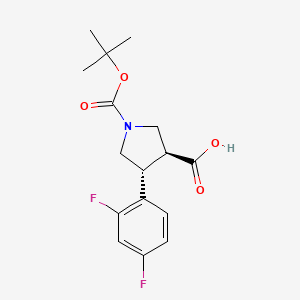
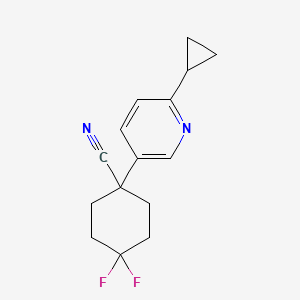
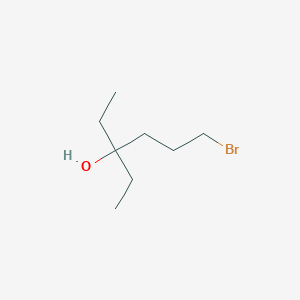
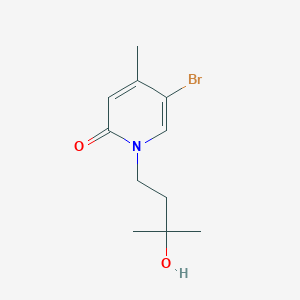
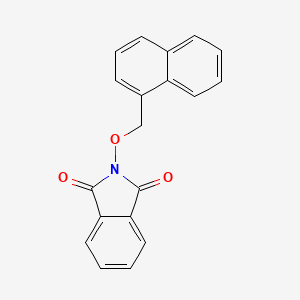
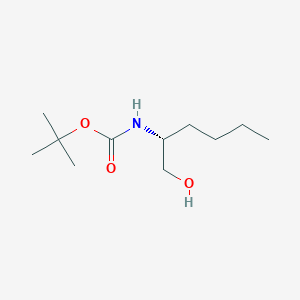
![[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl][4-(1,1-dioxo-1lambda6-isothiazolidin-2-yl)phenyl]methanone](/img/structure/B8445813.png)

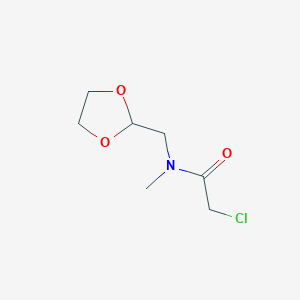
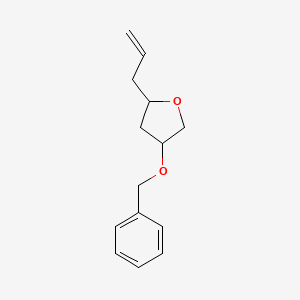
![1-[(2-mercaptoethyl)sulfonyl]-L-proline](/img/structure/B8445844.png)
